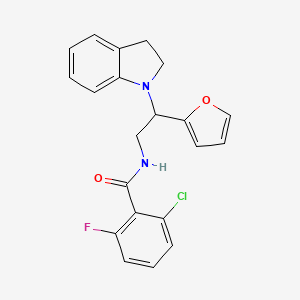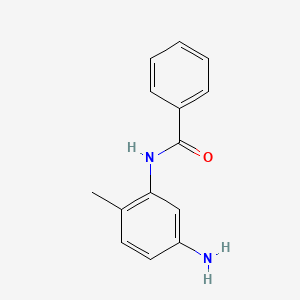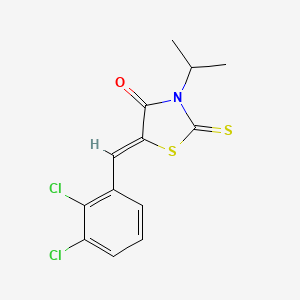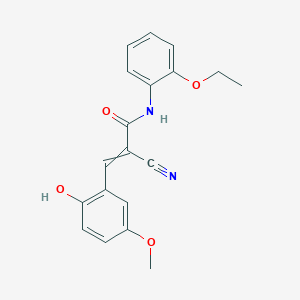![molecular formula C17H15Cl2N3O2 B2507523 N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2249321-27-3](/img/structure/B2507523.png)
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other diseases.
作用机制
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide inhibits the activity of ARF1 by binding to its active site. ARF1 regulates the trafficking of proteins and lipids within cells and is involved in the formation of vesicles that transport these molecules. Inhibition of ARF1 disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of ARF1, making it a valuable tool for studying the role of ARF1 in cellular processes. It has also been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile in humans.
One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays. However, this can be overcome by using appropriate solvents or formulations.
未来方向
There are several potential future directions for research on N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is the development of more potent and selective ARF1 inhibitors. Another area of focus is the identification of biomarkers that can predict response to ARF1 inhibition in cancer patients. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its anti-cancer activity and improve patient outcomes.
Conclusion
This compound is a promising compound with potential applications in cancer treatment and other diseases. Its specific inhibition of ARF1 makes it a valuable tool for studying the role of ARF1 in cellular processes. Further research is needed to fully understand the potential of this compound and to develop more potent and selective ARF1 inhibitors for clinical use.
合成方法
The synthesis of N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide involves the reaction of 4-(Boc-amino)-3,5-dichlorobenzaldehyde with 2-(prop-2-enamido)ethylamine in the presence of a base. The product is then deprotected to obtain the final compound. The synthesis process has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
科学研究应用
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of ARF1, a protein involved in the regulation of cell proliferation and survival. Inhibition of ARF1 has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
属性
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-15(23)21-9-10-3-5-11(6-4-10)17(24)22-12-7-13(18)16(20)14(19)8-12/h2-8H,1,9,20H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHCRDYBAFWZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)


![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)